
1H-3-Benzazepin-1-amine,2,3,4,5-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- is a heterocyclic compound that belongs to the class of benzazepines. These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological activities. The structure of 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- includes a benzene ring fused to an azepine ring, which is further substituted with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- can be achieved through various methods. One common approach involves the cyclization of N-substituted phenethylamines. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzazepines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzazepinones, while substitution reactions can produce a variety of N-substituted benzazepines.
Scientific Research Applications
1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives act as sodium channel blockers, which can influence neuronal activity and have potential anticonvulsant effects . The compound may also interact with other receptors and enzymes, leading to a variety of biological effects.
Comparison with Similar Compounds
- 1H-1-Benzazepin-3-amine, 2,3,4,5-tetrahydro-
- 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one
- 2,3,4,5-Tetrahydro-N,N-dimethyl-1-(4-methylphenyl)sulfonyl-1H-1-benzazepin-5-amine
Uniqueness: 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10,12H,5-7,11H2 |
InChI Key |
HHUBTWXIUNJDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


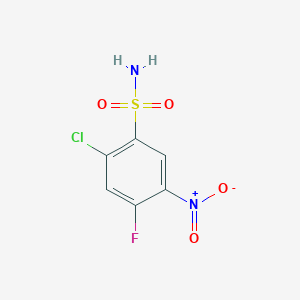



![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)

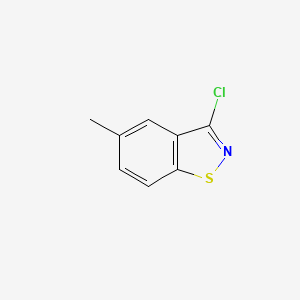
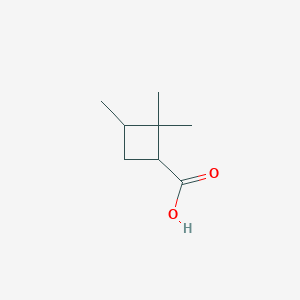

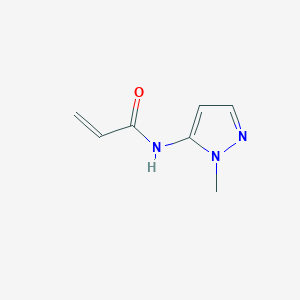
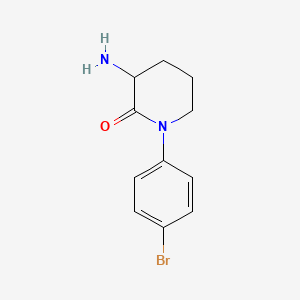
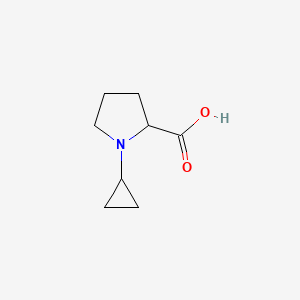
![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)
